(S)-2,3-Dihydrobenzofuran-3-amine

TRPM8 antagonist Neuropathic pain Lower urinary tract symptoms

(S)-2,3-Dihydrobenzofuran-3-amine (CAS 1228569-93-4) is a chiral primary amine featuring a rigid 2,3-dihydrobenzofuran scaffold with a stereodefined (S)-configuration at the C3 position. This compound serves as a versatile chiral building block for constructing enantiomerically pure pharmaceutical intermediates and bioactive molecules, with documented utility in TRPM8 inhibitor programs targeting neuropathic pain and lower urinary tract symptoms.

Molecular Formula C8H9NO
Molecular Weight 135.16
CAS No. 1228569-93-4
Cat. No. B3186388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,3-Dihydrobenzofuran-3-amine
CAS1228569-93-4
Molecular FormulaC8H9NO
Molecular Weight135.16
Structural Identifiers
SMILESC1C(C2=CC=CC=C2O1)N
InChIInChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2/t7-/m1/s1
InChIKeyPLCGAGSBVAGXMP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2,3-Dihydrobenzofuran-3-amine (CAS 1228569-93-4): Chiral Amine Building Block for Enantioselective Pharmaceutical Synthesis


(S)-2,3-Dihydrobenzofuran-3-amine (CAS 1228569-93-4) is a chiral primary amine featuring a rigid 2,3-dihydrobenzofuran scaffold with a stereodefined (S)-configuration at the C3 position [1]. This compound serves as a versatile chiral building block for constructing enantiomerically pure pharmaceutical intermediates and bioactive molecules, with documented utility in TRPM8 inhibitor programs targeting neuropathic pain and lower urinary tract symptoms [2].

Why (S)-2,3-Dihydrobenzofuran-3-amine Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


The dihydrobenzofuran-3-amine scaffold exhibits pronounced stereochemistry-dependent biological activity. In the 5-aminocoumaran series, the S-(+)-enantiomer (TAK-218) demonstrated 30-fold greater antagonistic activity on methamphetamine-induced hypermotility than its R-(−)-counterpart in vivo [1]. Similarly, among dihydrobenzofuran neolignan enantiomers isolated from Crataegus pinnatifida, compound 2a displayed selective cytotoxicity against Hep3B hepatocellular carcinoma cells with an IC50 of 25.47 μM, whereas its enantiomer 2b exhibited markedly reduced potency (IC50 = 59.37 μM) [2]. These class-level data establish that racemic mixtures or incorrect enantiomers cannot serve as functionally equivalent substitutes for the (S)-enantiomer in stereosensitive applications.

(S)-2,3-Dihydrobenzofuran-3-amine: Quantitative Differentiation Evidence for Procurement Decisions


Validated Utility in TRPM8 Inhibitor Development Programs Targeting Neuropathic Pain

(S)-2,3-Dihydrobenzofuran-3-amine (as its hydrochloride salt, CAS 1459793-02-2) is specifically employed as a key chiral intermediate in the synthesis of α-substituted glycine amide TRPM8 inhibitors, as documented in patent WO2014181813A1 [1]. The resulting compounds demonstrated potent inhibitory effects on icilin-induced wet-dog shaking in rats, a preclinical model of TRPM8-mediated afferent nerve hyperexcitability [1]. In contrast, general-purpose benzofuran amines lacking the (S)-configured dihydrobenzofuran core are not described in this therapeutic context.

TRPM8 antagonist Neuropathic pain Lower urinary tract symptoms Pharmaceutical intermediate

30-Fold Enantiomeric Potency Differential in CNS-Active Dihydrobenzofuranamines

Within the structurally related 5-aminocoumaran (2,3-dihydro-5-benzofuranamine) class, the S-(+)-enantiomer of compound 26n (TAK-218) exhibited 30-fold greater antagonistic activity on methamphetamine-induced hypermotility than the R-(−)-form in vivo in mice [1]. This stereochemical differentiation directly translates to therapeutic outcomes: TAK-218 significantly improved survival rates in a rat cerebral ischemia model and decreased functional disorders in traumatic brain injury models at doses of 0.1–3 mg/kg, ip [1].

CNS injury Dopamine release Enantioselective pharmacology Neuroprotection

Enantiomer-Dependent Cytotoxicity Differential in Hepatocellular Carcinoma Models

In a study of dihydrobenzofuran neolignan enantiomers isolated from Crataegus pinnatifida, compound 2a demonstrated selective cytotoxicity against Hep3B human hepatocellular carcinoma cells with an IC50 of 25.47 μM, while its enantiomer 2b showed significantly reduced activity with an IC50 of 59.37 μM [1]. Flow cytometry analysis confirmed that 2a performed more significant effects on cell apoptosis compared to its enantiomer 2b [1].

Hepatocellular carcinoma Cytotoxicity Chiral resolution Natural product derivatives

Established Synthetic Accessibility via Traceless Trimethylsilyl Methodology

A traceless synthetic methodology using (chloromethyl)trimethylsilane activation of salicylic aldehydes enables the preparation of 2,3-dihydrobenzofuran-3-amines in 25–55% yields over three steps [1]. This approach provides a scalable, metal catalyst-free route to the core scaffold, with the intermediate silylated methoxy benzaldehydes obtained in 85–96% yields prior to imine formation and cyclization [1].

Synthetic methodology Building block preparation Salicylic aldehyde Trimethylsilyl activation

(S)-2,3-Dihydrobenzofuran-3-amine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


TRPM8 Antagonist Development for Neuropathic Pain and LUTS

Use (S)-2,3-Dihydrobenzofuran-3-amine as a chiral building block for constructing α-substituted glycine amide TRPM8 inhibitors targeting afferent nerve hyperexcitability disorders, including neuropathic pain and lower urinary tract symptoms. The compound's (S)-configuration is explicitly claimed in patent WO2014181813A1, and derived inhibitors demonstrated potent activity in icilin-induced wet-dog shaking assays in rats [1].

Enantioselective CNS Drug Discovery Programs

Leverage the (S)-enantiomer for CNS-targeted drug discovery where stereochemistry critically impacts dopamine release modulation and neuroprotective efficacy. Class-level evidence from 5-aminocoumarans demonstrates that the (S)-configuration can confer up to 30-fold greater in vivo potency compared to the (R)-enantiomer in CNS behavioral models, with demonstrated improvements in cerebral ischemia survival rates at 1–3 mg/kg, ip [2].

Chiral Building Block for Anticancer Lead Optimization

Employ (S)-2,3-Dihydrobenzofuran-3-amine as an enantiopure starting material for synthesizing dihydrobenzofuran-based anticancer agents. Direct evidence from dihydrobenzofuran neolignan enantiomers shows that stereochemical configuration can produce >2-fold differences in cytotoxicity (IC50: 25.47 μM vs 59.37 μM) against Hep3B hepatocellular carcinoma cells, with the more active enantiomer inducing significantly greater apoptosis [3].

Asymmetric Synthesis and Chiral Auxiliary Applications

Utilize (S)-2,3-Dihydrobenzofuran-3-amine in enantioselective synthetic routes, including [3+2] cycloaddition strategies with chiral phosphoric acid catalysts that yield 3-aminodihydrobenzofurans with up to 99% enantiomeric excess. The compound's rigid benzofuran core and primary amine handle enable diverse derivatization for generating stereochemically complex libraries [4].

Quote Request

Request a Quote for (S)-2,3-Dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.